3-Methyl-5-(3-nitrophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(3-nitrophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group and a nitrophenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-nitrophenyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-methylphenol (m-cresol) followed by a substitution reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Another method involves the use of diazotization reactions, where 3-nitroaniline is converted to 3-nitrophenol through a diazotization process . This method is often used in industrial settings due to its efficiency and scalability.
Industrial Production Methods
In industrial production, the synthesis of this compound often involves large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
Scientific Research Applications
3-Methyl-5-(3-nitrophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenol: Similar in structure but lacks the methyl group.
4-Nitrophenol: Another isomer with the nitro group in the para position.
2-Methyl-4-nitrophenol: Similar to 3-Methyl-5-(3-nitrophenyl)phenol but with different substitution patterns.
Uniqueness
This compound is unique due to the specific positioning of the methyl and nitro groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-5-(3-nitrophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZASDENAZDEXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683831 |
Source
|
Record name | 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-94-4 |
Source
|
Record name | 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.